11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-fluoro-3,
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Overview
Description
11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-fluoro-3 is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes pyrazine, pyridine, and benzoxazepine moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-fluoro-3 typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the final product. Key steps may include:
Formation of the Pyrazine Ring: This can be achieved through condensation reactions involving appropriate precursors.
Construction of the Pyridine Ring: This step may involve cyclization reactions using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Formation of the Benzoxazepine Ring: This step often involves intramolecular cyclization reactions facilitated by catalysts or specific reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products of these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry:
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Agrochemicals: It may be used in the synthesis of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of 11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-fluoro-3 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing various physiological processes.
Comparison with Similar Compounds
- 11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-chloro-3
- 11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-methyl-3
Comparison: Compared to its analogs, the fluorinated version of the compound may exhibit different physicochemical properties, such as increased lipophilicity or altered metabolic stability
Properties
CAS No. |
1271982-21-8 |
---|---|
Molecular Formula |
C11H11ClF2O2 |
Molecular Weight |
0 |
Synonyms |
11H-Pyrazino[2,1-d]pyrido[3,2-i][1,5]benzoxazepine-4,11-dicarboxylic acid, 6-cyclopropyl-1-fluoro-3,6,8,9,9a,10,12,13-octahydro-3-oxo-, 11-(1,1-diMethylethyl) 4-ethyl ester |
Origin of Product |
United States |
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